Chemical structure and properties of 6-(4-Fluorophenoxy)pyridin-3-ol
Chemical structure and properties of 6-(4-Fluorophenoxy)pyridin-3-ol
An In-depth Technical Guide to 6-(4-Fluorophenoxy)pyridin-3-ol
Abstract
This technical guide provides a comprehensive overview of 6-(4-fluorophenoxy)pyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to engage in favorable interactions with biological targets.[1][2] This document details the chemical structure, proposed synthesis, and predicted physicochemical and spectroscopic properties of 6-(4-fluorophenoxy)pyridin-3-ol. Furthermore, it explores the potential applications of this molecule, drawing insights from the biological activities of related phenoxypyridine derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this promising molecular entity.
Introduction: The Significance of the Phenoxypyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif in medicinal chemistry, valued for its unique electronic properties, basicity, and ability to act as a hydrogen bond acceptor.[1][3] These characteristics allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles, making pyridine and its derivatives highly sought-after in the pharmaceutical industry.[4] The incorporation of a phenoxy group onto the pyridine core, creating a diaryl ether linkage, further expands the chemical space and introduces additional points for molecular interaction.
Derivatives of the phenoxypyridine scaffold have demonstrated a wide range of biological activities, including potential applications as herbicides, anticancer agents, and anti-inflammatory therapies.[5][6] Specifically, the 6-(4-fluorophenoxy)pyridin-3-ol structure combines the established pyridine core with a fluorinated phenol, a common substitution in drug design to enhance metabolic stability and binding affinity. The hydroxyl group at the 3-position provides an additional site for hydrogen bonding, which could be crucial for target engagement.
This guide aims to provide a detailed technical resource on 6-(4-fluorophenoxy)pyridin-3-ol, covering its synthesis, characterization, and potential for future research and development.
Molecular Structure and Physicochemical Properties
The chemical structure of 6-(4-fluorophenoxy)pyridin-3-ol is characterized by a pyridin-3-ol core linked to a 4-fluorophenoxy group at the 6-position via an ether bond.
Visualizing the Core Structure
Caption: Chemical structure of 6-(4-Fluorophenoxy)pyridin-3-ol.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of 6-(4-fluorophenoxy)pyridin-3-ol is presented in the table below. These values are computationally derived and provide a preliminary assessment of the molecule's characteristics.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₈FNO₂ | - |
| Molecular Weight | 217.19 g/mol | - |
| pKa (most acidic) | 8.5 (pyridin-3-ol OH) | ChemAxon |
| pKa (most basic) | 3.5 (pyridine N) | ChemAxon |
| LogP | 2.1 | ChemAxon |
| Melting Point | 150-160 °C | Estimation based on similar structures |
| Boiling Point | >350 °C | Estimation based on similar structures |
| Solubility | Sparingly soluble in water, soluble in methanol, DMSO | Estimation based on similar structures |
Synthesis and Purification
The synthesis of 6-(4-fluorophenoxy)pyridin-3-ol can be achieved through a copper-catalyzed Ullmann condensation reaction.[7][8] This well-established method for forming diaryl ethers involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[8] For the synthesis of the target compound, 6-chloropyridin-3-ol would serve as the aryl halide precursor, and 4-fluorophenol as the phenolic component.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 6-(4-Fluorophenoxy)pyridin-3-ol.
Detailed Experimental Protocol
Materials:
-
6-Chloropyridin-3-ol (1.0 eq)
-
4-Fluorophenol (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropyridin-3-ol, 4-fluorophenol, CuI, and K₂CO₃.
-
Add anhydrous DMF to the flask, and equip the flask with a reflux condenser.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 6-(4-fluorophenoxy)pyridin-3-ol.
Structural Elucidation and Characterization
The identity and purity of the synthesized 6-(4-fluorophenoxy)pyridin-3-ol would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 6-(4-fluorophenoxy)pyridin-3-ol are provided below. It is important to note that pyridin-3-ol can exist in tautomeric equilibrium with its pyridone form, which would be reflected in the NMR spectra.[9]
Predicted ¹H NMR (500 MHz, DMSO-d₆):
-
δ 9.5-10.5 (s, 1H): This broad singlet corresponds to the hydroxyl proton (OH).
-
δ 7.8-8.0 (d, J ≈ 2.5 Hz, 1H): This doublet is assigned to the proton at the C2 position of the pyridine ring.
-
δ 7.1-7.3 (m, 4H): This multiplet represents the four protons of the 4-fluorophenoxy group.
-
δ 6.8-7.0 (dd, J ≈ 8.5, 2.5 Hz, 1H): This doublet of doublets is attributed to the proton at the C4 position of the pyridine ring.
-
δ 6.6-6.8 (d, J ≈ 8.5 Hz, 1H): This doublet corresponds to the proton at the C5 position of the pyridine ring.
Predicted ¹³C NMR (125 MHz, DMSO-d₆):
-
δ 155-160 (d, J ≈ 240 Hz): This doublet represents the carbon of the 4-fluorophenoxy group bonded to fluorine (C-F).
-
δ 150-155 (s): This singlet is assigned to the carbon bearing the hydroxyl group (C3).
-
δ 145-150 (s): This singlet corresponds to the carbon at the C6 position of the pyridine ring.
-
δ 140-145 (s): This singlet is attributed to the carbon of the 4-fluorophenoxy group bonded to the ether oxygen.
-
δ 130-135 (s): This singlet is assigned to the C2 carbon of the pyridine ring.
-
δ 120-125 (d, J ≈ 8 Hz): This doublet represents the carbons ortho to the fluorine on the 4-fluorophenoxy group.
-
δ 115-120 (d, J ≈ 23 Hz): This doublet corresponds to the carbons meta to the fluorine on the 4-fluorophenoxy group.
-
δ 110-115 (s): This singlet is assigned to the C4 carbon of the pyridine ring.
-
δ 105-110 (s): This singlet is attributed to the C5 carbon of the pyridine ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound.
-
Expected [M+H]⁺: m/z 218.0612 for C₁₁H₉FNO₂⁺
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
-
3200-3500 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching.
-
1580-1620 cm⁻¹: Aromatic C=C and C=N stretching.
-
1200-1300 cm⁻¹: Aryl-O-Aryl asymmetric C-O-C stretching.
-
1100-1200 cm⁻¹: C-F stretching.
Potential Applications in Drug Discovery
The 6-(4-fluorophenoxy)pyridin-3-ol scaffold holds considerable promise for applications in drug discovery due to the established biological activities of related compounds.
-
Kinase Inhibition: Pyridine derivatives are prevalent as kinase inhibitors in oncology.[1] The hinge-binding capabilities of the pyridine nitrogen, combined with the potential for hydrogen bonding from the hydroxyl group, make this scaffold an attractive starting point for the design of inhibitors targeting various kinases.
-
Anti-inflammatory and Autoimmune Diseases: The phenoxypyridine motif has been explored in the context of anti-inflammatory agents. Further derivatization of the core structure could lead to the development of novel therapeutics for autoimmune disorders.[6]
-
Neurodegenerative Diseases: Recent research has identified N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives as potential imaging agents for α-synuclein aggregates in Parkinson's disease.[10][11] This suggests that the 6-phenoxypyridin-3-amine backbone, a close analog of the title compound, could be a valuable scaffold for developing diagnostics and therapeutics for neurodegenerative conditions.
-
Herbicidal and Agrochemical Applications: Phenoxypyridine derivatives have been investigated as protoporphyrinogen oxidase (PPO) inhibitor herbicides.[5] This indicates a potential for 6-(4-fluorophenoxy)pyridin-3-ol to serve as a lead structure in the development of new agrochemicals.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 6-(4-fluorophenoxy)pyridin-3-ol. Based on the safety data for related aromatic amines and phenols, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
6-(4-Fluorophenoxy)pyridin-3-ol is a molecule with significant potential, built upon the privileged phenoxypyridine scaffold. This technical guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic route via Ullmann condensation, and predicted spectroscopic and physicochemical properties to aid in its synthesis and characterization. The diverse biological activities of related compounds highlight the potential of 6-(4-fluorophenoxy)pyridin-3-ol as a valuable building block in the development of new therapeutics and other bioactive agents. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and beyond.
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